molecular formula C18H12FN5O B4293291 6-AMINO-4-(3-FLUOROPHENYL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

6-AMINO-4-(3-FLUOROPHENYL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Cat. No.: B4293291
M. Wt: 333.3 g/mol
InChI Key: MPOYZPAHBAUJHP-UHFFFAOYSA-N
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Description

6-AMINO-4-(3-FLUOROPHENYL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, a fluorophenyl group, and a pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(3-FLUOROPHENYL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-component reactions. One common method is the one-pot, four-component reaction involving ethyl 3-oxobutanoate, hydrazine hydrate, 3-fluorobenzaldehyde, and malononitrile. This reaction is often carried out in the presence of a catalyst such as ionic liquids or other green catalysts at elevated temperatures (70-75°C) for a duration of 110-120 minutes .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-(3-FLUOROPHENYL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-AMINO-4-(3-FLUOROPHENYL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-AMINO-4-(3-FLUOROPHENYL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

Compared to similar compounds, 6-AMINO-4-(3-FLUOROPHENYL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE stands out due to its unique combination of a fluorophenyl group and a pyridinyl moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-amino-4-(3-fluorophenyl)-3-pyridin-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O/c19-11-5-3-4-10(8-11)14-12(9-20)17(21)25-18-15(14)16(23-24-18)13-6-1-2-7-22-13/h1-8,14H,21H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOYZPAHBAUJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-AMINO-4-(3-FLUOROPHENYL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-AMINO-4-(3-FLUOROPHENYL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 3
6-AMINO-4-(3-FLUOROPHENYL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
6-AMINO-4-(3-FLUOROPHENYL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 5
6-AMINO-4-(3-FLUOROPHENYL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 6
6-AMINO-4-(3-FLUOROPHENYL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

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